4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride
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Overview
Description
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride typically involves the cyclopropanation of an appropriate precursor followed by amination and subsequent methylation. The reaction conditions often include the use of dichloromethane as a solvent and a nitrogen atmosphere to prevent oxidation . The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide for elimination reactions and sodium borohydride for reductions . The conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological conditions.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and cyclopropyl derivatives, such as:
- (1R,2S)-2-Aminocyclopropyl-N,N-dimethylaniline
- (1S,2S)-2-Aminocyclopropyl-N,N-dimethylaniline
Uniqueness
What sets 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline dihydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific biological activity .
Properties
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12;;/h3-6,10-11H,7,12H2,1-2H3;2*1H/t10-,11+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGFVISCZZMJM-IREPQIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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